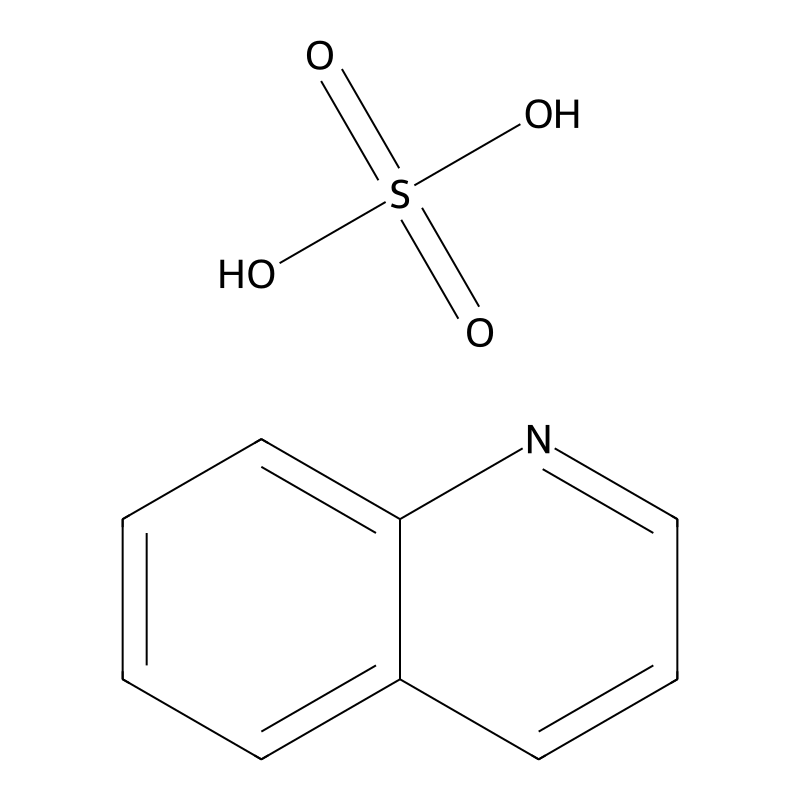Quinoline sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Description
Source
[1] (limitations of ionic liquids can be found here )
- Antimicrobial Properties: Some quinoline derivatives possess antimicrobial properties. Researchers might investigate if quinoline sulfate exhibits similar properties against bacteria or fungi. This exploration could involve testing its efficacy against various microbial strains and evaluating its potential as a disinfectant or preservative [2].
Source
[2] (examples of quinoline derivatives with antimicrobial properties )
- Organic Synthesis: Quinoline is a valuable building block for organic synthesis due to its reactive aromatic ring. Researchers might explore the use of quinoline sulfate as a starting material for the synthesis of novel quinoline-based compounds with specific functionalities. These functionalities could be beneficial for applications in drug discovery, materials science, or other fields [3].
Quinoline sulfate is a chemical compound derived from quinoline, which is a heterocyclic aromatic organic compound with the molecular formula . Quinoline itself is characterized by a fused benzene and pyridine ring structure, making it a significant compound in organic chemistry. Quinoline sulfate typically appears as a white to grayish-white or light brown crystalline powder and is slightly soluble in water. It behaves as an acid, neutralizing bases to generate heat, although less than the neutralization of inorganic acids .
- Neutralization Reactions: It reacts with bases to form salts and water, releasing heat.
- Electrophilic Substitution: Quinoline derivatives can undergo electrophilic substitution reactions at the 5 and 8 positions of the quinoline ring under vigorous conditions.
- Oxidation and Reduction: Quinoline can be oxidized to quinoline-N-oxide or reduced to tetrahydroquinoline using suitable reagents .
Quinoline and its derivatives exhibit significant biological activities. Many quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and antifungal effects. Notable examples include quinine, chloroquine, and primaquine, which are used in treating malaria. The biological activities are often attributed to the nitrogen atom in the pyridine ring, which can interact with biological targets such as enzymes and receptors .
Quinoline sulfate can be synthesized through several methods:
- Skraup Synthesis: This method involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). The reaction is exothermic and typically requires careful control to avoid violent reactions .
- Friedländer Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in an alkaline medium to produce quinoline derivatives .
- Knorr Quinoline Synthesis: Involves the condensation of aniline with beta-ketoesters under acidic conditions .
These methods highlight the versatility of quinoline synthesis and its derivatives.
Quinoline sulfate has various applications:
- Pharmaceuticals: It serves as a precursor for numerous drugs, particularly antimalarials.
- Dyes: Quinoline derivatives are used in dye production due to their vibrant colors.
- Corrosion Inhibitors: Some quinolinium compounds derived from quinoline are employed as corrosion inhibitors in industrial applications .
Studies on quinoline sulfate's interactions often focus on its reactivity with biological systems and other chemicals. Its ability to neutralize bases suggests potential applications in buffering systems in biochemical assays. Additionally, research indicates that quinoline compounds can interact with metal ions, enhancing their chelating properties which are beneficial in various biochemical processes .
Several compounds share structural similarities with quinoline sulfate. Here are some notable examples:
| Compound | Structure | Unique Features |
|---|---|---|
| Isoquinoline | Fused benzene and pyridine | Exhibits different pharmacological properties |
| Pyridine | Single nitrogen in a six-membered ring | Less complex than quinoline; used as a solvent |
| Chloroquine | Quinoline derivative | Antimalarial drug with specific therapeutic uses |
| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Known for chelating metal ions |
Quinoline sulfate is unique due to its specific sulfate group that enhances its acidic properties compared to other similar compounds. Its distinct reactivity profile allows it to serve specialized functions in both organic synthesis and biological applications .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
Related CAS
530-66-5








